
Ethyl 7-bromo-5-(trifluoromethoxy)benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-bromo-5-(trifluoromethoxy)benzofuran-2-carboxylate is a chemical compound with the CAS Number: 2379918-36-0 . It has a molecular weight of 353.09 . The IUPAC name for this compound is ethyl 7-bromo-5-(trifluoromethoxy)benzofuran-2-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H8BrF3O4/c1-2-18-11(17)9-4-6-3-7(20-12(14,15)16)5-8(13)10(6)19-9/h3-5H,2H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . It’s important to note that the storage and shipping temperatures are also ambient .Scientific Research Applications
Synthesis and Antimicrobial Screening : Ethyl 7-bromo-5-(trifluoromethoxy)benzofuran-2-carboxylate derivatives have been used in the synthesis of benzofuran aryl ureas and carbamates. These compounds have shown potential in antimicrobial screening, emphasizing their relevance in medicinal chemistry (Kumari et al., 2019).
Crystal Structure Studies : Studies involving the crystal structures of similar benzofuran compounds have been conducted. This research is important for understanding the molecular and atomic arrangements of these compounds, which can inform their application in various scientific fields (Choi et al., 2009).
Molecular Docking and Antituberculosis Study : Benzofuran compounds, related to Ethyl 7-bromo-5-(trifluoromethoxy)benzofuran-2-carboxylate, have been synthesized and studied for their antituberculosis activity. Molecular docking studies also help in understanding how these compounds interact at the molecular level, which is crucial for drug development (Thorat et al., 2016).
Synthesis of Thienobenzofuranquinone Derivatives : Ethyl 7-bromo-5-(trifluoromethoxy)benzofuran-2-carboxylate and its derivatives have been used in synthesizing thienobenzofuranquinone derivatives, showcasing their utility in organic synthesis and potential pharmaceutical applications (Kobayashi et al., 2005).
Synthesis of Amide Derivatives for Antimicrobial Evaluation : Research has been conducted on synthesizing various amide derivatives of benzodifuran-2-carboxylic acid, closely related to Ethyl 7-bromo-5-(trifluoromethoxy)benzofuran-2-carboxylate. These derivatives have been evaluated for their antimicrobial activity, indicating their potential in the development of new antimicrobial agents (Soni & Soman, 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P302+P352 (IF ON SKIN: Wash with plenty of water) .
properties
IUPAC Name |
ethyl 7-bromo-5-(trifluoromethoxy)-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF3O4/c1-2-18-11(17)9-4-6-3-7(20-12(14,15)16)5-8(13)10(6)19-9/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIHOWNAGVHYEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2O1)Br)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Difluoro-6-azaspiro[3.4]octane;hydrochloride](/img/structure/B2430027.png)
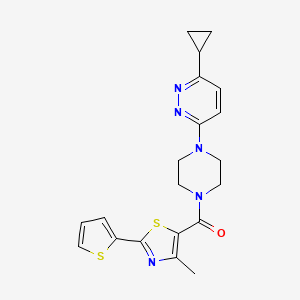
![[4-(Pyridin-3-ylmethyl)piperazin-1-yl]-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone](/img/structure/B2430031.png)
![6-Methoxy[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid](/img/structure/B2430032.png)

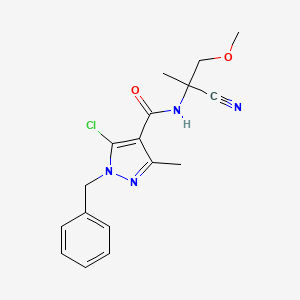
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide](/img/structure/B2430035.png)

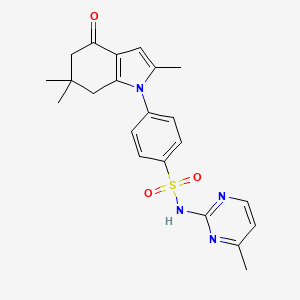
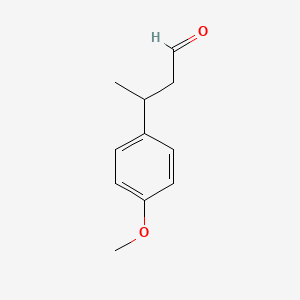
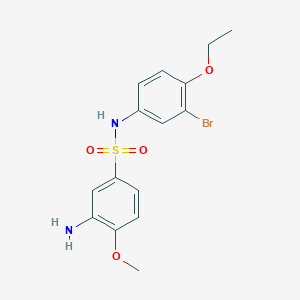
![4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B2430045.png)
![methyl 2-({[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2430047.png)
![5-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]piperidine-2-carboxylic acid](/img/structure/B2430049.png)